

The Role of Diallyl Phthalate-d4 in Analytical Research: A Technical Guide

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Compound of Interest		
Compound Name:	Diallyl phthalate-d4	
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Introduction

Diallyl phthalate-d4 (DAP-d4) is the deuterated form of Diallyl phthalate (DAP), a chemical compound used in the manufacturing of plastics and polymers.[1][2] In the realm of scientific research, particularly in analytical and environmental chemistry, DAP-d4 serves a critical role as an internal standard for the quantification of phthalates in a variety of samples. Its structural similarity to the non-deuterated analog, coupled with its distinct mass, makes it an ideal tool for minimizing analytical variability and ensuring the accuracy of quantitative results. This technical guide provides an in-depth overview of the applications, experimental methodologies, and technical data associated with the use of **Diallyl phthalate-d4**.

Core Applications

The primary application of **Diallyl phthalate-d4** is as an internal standard in analytical methodologies, most notably in combination with mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Phthalates are a class of chemicals that are ubiquitous in the environment and are of concern due to their potential endocrine-disrupting properties.[5] Accurate quantification of phthalate levels in food, beverages, environmental matrices (e.g., water, soil, dust), and consumer products is therefore of significant importance for human health and environmental monitoring.



The use of a stable isotope-labeled internal standard like DAP-d4 is crucial for correcting for the loss of analyte during sample preparation and for compensating for matrix effects that can suppress or enhance the instrument's response. By adding a known amount of DAP-d4 to a sample at the beginning of the analytical workflow, any variations in the subsequent steps will affect both the analyte of interest and the internal standard to a similar degree. This allows for a more accurate and precise calculation of the analyte concentration.

Physicochemical and Technical Data

The utility of **Diallyl phthalate-d4** as an internal standard is underpinned by its specific physicochemical properties. The key technical specifications for a typical **Diallyl phthalate-d4** reference standard are summarized in the table below.

Property	Value	Reference
Chemical Name	bis(prop-2-enyl) 3,4,5,6- tetradeuteriobenzene-1,2- dicarboxylate	
Synonyms	Phthalic Acid, Bis-allyl Ester D4 (phenyl D4)	_
CAS Number	2514944-45-5	-
Molecular Formula	C14D4H10O4	_
Molecular Weight	250.2832 g/mol	_
Purity	>95%	_
Isotopic Purity	>95% (e.g., 98.4% with d0 = 0.01%)	
Appearance	Colorless Oil	-
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol	_
Storage Conditions	4°C for long-term storage	-



Experimental Protocols

The following sections outline a generalized experimental protocol for the use of **Diallyl phthalate-d4** as an internal standard in the analysis of phthalates by GC-MS and LC-MS/MS.

Sample Preparation

A critical step in phthalate analysis is the extraction of the target analytes from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., liquid, solid, or semi-solid).

1. Internal Standard Spiking: A known amount of **Diallyl phthalate-d4**, dissolved in a suitable solvent, is added to the sample at the beginning of the extraction process. The concentration of the internal standard should be comparable to the expected concentration of the target analytes.

2. Extraction:

- Liquid Samples (e.g., beverages, water): Liquid-liquid extraction (LLE) with a non-polar solvent like n-hexane or solid-phase extraction (SPE) are common methods.
- Solid Samples (e.g., food, soil, dust): Techniques such as ultrasonic extraction with an appropriate solvent (e.g., methanol, hexane) or Soxhlet extraction are frequently employed.
- 3. Clean-up and Concentration: The crude extract may require a clean-up step to remove interfering compounds. This can be achieved using techniques like column chromatography. The extract is then typically evaporated to a smaller volume and reconstituted in a solvent compatible with the analytical instrument.

GC-MS Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like phthalates.

- 1. Gas Chromatograph (GC) Conditions:
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms, is typically used.



- Injector: A split/splitless injector is commonly used. The injection mode (split or splitless) will depend on the expected concentration of the analytes.
- Oven Temperature Program: A temperature gradient is used to separate the different phthalates based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
- Carrier Gas: Helium is the most common carrier gas.
- 2. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) is the standard ionization technique.
- Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the target analytes and the internal standard. For Diallyl phthalate, a characteristic ion is m/z 149.

LC-MS/MS Analysis

LC-MS/MS is particularly useful for the analysis of less volatile phthalates and can offer higher sensitivity and specificity compared to GC-MS.

- 1. Liquid Chromatograph (LC) Conditions:
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium acetate or formic acid, is used to separate the phthalates.
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- 2. Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

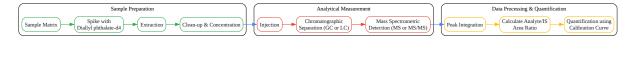


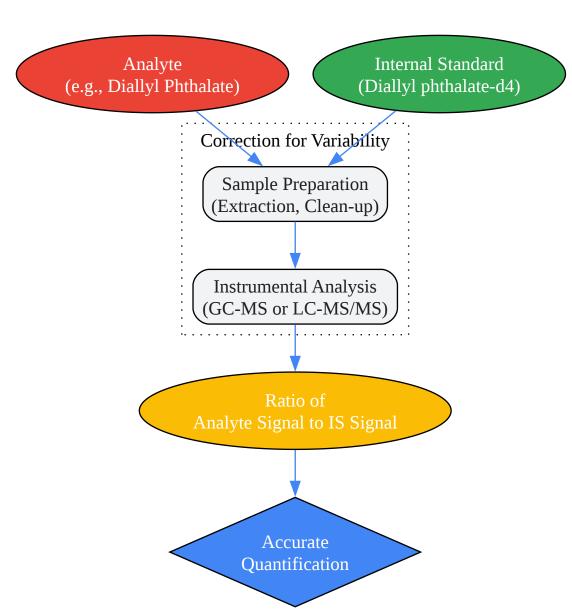
 Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity.

Visualizations

The following diagrams illustrate the logical workflow for the use of **Diallyl phthalate-d4** in an analytical experiment and a conceptual representation of its role in ensuring accurate quantification.







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